Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a benzofuran ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling through amide bond formation.
Preparation of Benzofuran Intermediate: The benzofuran intermediate can be synthesized via cyclization reactions involving phenolic compounds and aldehydes.
Preparation of Thiazole Intermediate: The thiazole intermediate is often synthesized through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves the coupling of the benzofuran and thiazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The benzofuran and thiazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2,3-dihydro-1-benzofuran: Shares the benzofuran ring but lacks the thiazole and other functional groups.
3-methyl-2,3-dihydro-benzofuran: Similar structure but different substitution pattern on the benzofuran ring.
Uniqueness
Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to the combination of the benzofuran and thiazole rings, along with the specific functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N2O4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl 2-[3-(2,3-dihydro-1-benzofuran-5-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H24N2O4S/c1-12(2)10-16-18(19(24)25-3)22-20(27-16)21-17(23)7-5-13-4-6-15-14(11-13)8-9-26-15/h4,6,11-12H,5,7-10H2,1-3H3,(H,21,22,23) |
InChI Key |
CSYAAESZGVDGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCC2=CC3=C(C=C2)OCC3)C(=O)OC |
Origin of Product |
United States |
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